molecular formula C4H7NO2 B122266 5-Hydroxypyrrolidin-2-one CAS No. 62312-55-4

5-Hydroxypyrrolidin-2-one

Cat. No. B122266
CAS RN: 62312-55-4
M. Wt: 101.1 g/mol
InChI Key: WBGWUCXEMSSZJL-UHFFFAOYSA-N
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Description

5-Hydroxypyrrolidin-2-one is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. It has been isolated from natural sources such as the young fronds of Pteridium aquilinum, indicating its presence in nature and potential biological relevance .

Synthesis Analysis

Several methods have been developed for the synthesis of 5-hydroxypyrrolidin-2-one derivatives. One approach involves the sequential halolactamization-hydroxylation reaction of 4-monosubstituted 2,3-allenamides with copper halides, yielding 4-halo-5-hydroxypyrrol-2(5H)-ones . Another method describes the synthesis of 5-hydroxy-1-aminopyrroline-3-carboxylic acid derivatives from 1,2-diaza-1,3-butadienes and aldehydes through domino reactions . Additionally, the synthesis of related compounds such as (2S,5S)-bishydroxymethyl-(3R,4R)-bishydroxypyrrolidine from D-mannitol has been reported, showcasing the versatility of synthetic approaches to this class of compounds .

Molecular Structure Analysis

The molecular structure of 5-hydroxypyrrolidin-2-one derivatives has been characterized through various spectroscopic techniques and chemical transformations. For instance, the structure of (-)-(5S)-2-imino-1-methylpyrrolidine-5-carboxylic acid, a related compound, was confirmed by total synthesis and comparison of NMR spectral data . The stereochemistry of these molecules is often a key focus, as it can significantly influence their biological activity and synthetic utility.

Chemical Reactions Analysis

5-Hydroxypyrrolidin-2-one and its derivatives participate in a variety of chemical reactions. For example, the oxidation of 2-silyloxypyrroles with dimethyldioxirane leads to the efficient synthesis of 5-hydroxy-3-pyrrolin-2-ones . The regio- and stereoselective synthesis of polysubstituted 5-hydroxypyrrolidin-2-ones from 3-alkoxysuccinimides has also been described, highlighting the importance of controlling reaction conditions to achieve desired selectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-hydroxypyrrolidin-2-one derivatives are influenced by their functional groups and molecular structure. For instance, the presence of hydroxyl groups can affect their solubility and reactivity. The 2,2,5,5-tetramethylpyrrolidin-3-one-1-sulfinyl group has been investigated for its protective properties in the synthesis of oligonucleotides, demonstrating the compound's utility in biochemical applications . The isolation of 5-hydroxypyrrolidin-2-one from natural sources also suggests that it may have specific physical properties that facilitate its role in biological systems .

Scientific Research Applications

1. Biological Activity and Organic Synthesis

5-Hydroxypyrrolidin-2-one is significant in the realm of biological activity and organic synthesis. It forms a part of the structure of several biologically active compounds. These include inhibitors of HIV-1 integrase, tyrosine kinase, and telomerase. It is also a component in antagonists of 5-hydroxytryptamine receptors, endoteline receptors, and preparations inducing apoptosis of blast cells. Moreover, its utility extends to being an intermediate in organic synthesis, as highlighted in the synthesis of 3-amino-8-hydroxy-2-methyl-1,6-dioxo-2,7-diazaspiro[4.4]non-3-ene-4-carbonitriles (Fedoseev et al., 2015).

2. Isolation from Natural Sources

The compound has been isolated from natural sources like the young fronds of the bracken fern Pteridium aquilinum. This discovery adds to the understanding of the natural occurrence and potential applications of 5-Hydroxypyrrolidin-2-one (Chen et al., 2008).

3. Pharmacological Properties

In the context of pharmacology, 5-Hydroxypyrrolidin-2-one demonstrates various activities. In the case of Hyptis verticillata, it contributed to the antibacterial effects and exhibited significant anti-inflammatory, antibacterial, antisecretory, and cytotoxic properties (Kuhnt et al., 1995).

4. Synthesis of Fungal Metabolites

It is also crucial in the synthesis of fungal metabolites. A stereoselective synthesis process involving 5-Hydroxypyrrolidin-2-one leads to the synthesis of substances like (+)-preussin and its analogues (Draper & Britton, 2010).

5. Enzyme-Catalysed Asymmetric Synthesis

There is also an enzyme-catalysed asymmetric synthesis process involving this compound, demonstrating the integration of biochemical methods in its manipulation (Humphrey et al., 2000).

6. Interaction with Other Chemical Compounds

Interactions of 5-Hydroxypyrrolidin-2-one with other chemicals have been studied, such as its complex formation with pyrimidine-2,4-dione isolated from Jatropha curcas (Staubmann et al., 1999).

Future Directions

The five-membered pyrrolidine ring, which includes 5-Hydroxypyrrolidin-2-one, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp ³ -hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

5-hydroxypyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c6-3-1-2-4(7)5-3/h3,6H,1-2H2,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGWUCXEMSSZJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxypyrrolidin-2-one

CAS RN

62312-55-4
Record name 5-Hydroxy-2-pyrrolidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062312554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
224
Citations
R Staubmann, M Schubert-Zsilavecz, A Hiermann… - Phytochemistry, 1999 - Elsevier
… Although Kuhnt, Pröbstle, Rimpler, Bauer, and Heinrich, 1995 isolated (R)-5-hydroxypyrrolidin-2-one from the leaves of Hyptis verticillata Jacq. (Labiatae) (Kuhnt et al., 1995), there is …
Number of citations: 88 www.sciencedirect.com
BB Snider, BJ Neubert - The Journal of Organic Chemistry, 2004 - ACS Publications
… products and 3-acyl-3,4-epoxy-5-hydroxypyrrolidin-2-one 19 with the ring system of fusarin C (1) … 3-acyl-3,4-epoxy-5-hydroxypyrrolidin-2-one 19. Dehydration of 18 afforded 20 with the …
Number of citations: 82 pubs.acs.org
K Takabe, M Suzuki, T Nishi, M Hiyoshi, Y Takamori… - Tetrahedron …, 2000 - Elsevier
… 3,4-disubstituted-5-hydroxypyrrolidin-2-one derivatives, in … Kinetic resolution of 5-hydroxypyrrolidin-2-one and 5-hydroxy… kinetic resolution of 5-hydroxypyrrolidin-2-one and 5-hydroxy…
Number of citations: 19 www.sciencedirect.com
FM da Silva, AMPW da Silva, M Mittersteiner… - Tetrahedron …, 2020 - Elsevier
… containing the 5-hydroxypyrrolidin-2-one fragment, which has been isolated from natural sources. The simplest example of this class of compounds, 5-hydroxypyrrolidin-2-one, has …
Number of citations: 4 www.sciencedirect.com
M Kuhnt, A Pröbstle, H Rimpler, R Bauer… - Planta …, 1995 - thieme-connect.com
… , CD) fully characterized (R)-5-hydroxypyrrolidin-2-one, as it was isolated by a bioassay guided fractionation. The essential oil, (R)-5-hydroxypyrrolidin-2-one, as well as the previously …
Number of citations: 132 www.thieme-connect.com
Y Chen, Y Zhao, Y Hu, L Wang, Z Ding, Y Liu… - Journal of natural …, 2008 - Springer
… containing increasing amounts of acetone to afford 5-hydroxypyrrolidin-2-one (13 mg) [9], (2R… This is the first report on the isolation of 5-hydroxypyrrolidin-2-one from P. aquilinum, which …
Number of citations: 30 link.springer.com
NE Mysova, AE Kovrov, AV Sadovoy… - Chemistry of …, 2013 - Springer
… The product of N-methylindole reaction with 1-benzyl-5-hydroxypyrrolidin-2-one was shown … N-methylindole (3e) and 1-benzyl-5-hydroxypyrrolidin-2-one (4a), appears almost exactly in …
Number of citations: 2 link.springer.com
KH Kim, IK Lee, KM Park, WK Kim… - Bulletin of the Korean …, 2008 - koreascience.kr
… The CD spectrum of (R)-5-hydroxypyrrolidin-2-one (4) showed negative absorption peaks at … (R)-5-hydroxypyrrolidin-2-one (4).3 Therefore, compounds 1 and 2 have (R)-configurations. …
Number of citations: 14 koreascience.kr
A Manayi, S Saeidnia, SN Ostad… - … für Naturforschung C, 2013 - degruyter.com
… An interesting phenomenon has been observed with 5-hydroxypyrrolidin-2-one (1), ie a relatively weaker cytotoxicity to NIH3T3 (normal cell line) as compared to the HT-29 and T47D …
Number of citations: 41 www.degruyter.com
BJ Neubert-Langille - 2005 - search.proquest.com
The antitumor antibiotic phloeodictine A1 has been synthesized by a convergent seven-step route in 8% overall yield. The key step was the Eguchi aza-Wittig reaction of the azide to …
Number of citations: 2 search.proquest.com

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